2-Chloro-4-nitrobenzene-1-thiol
Description
Significance of Aryl Thiols in Advanced Organic and Materials Science Research
Aryl thiols and their derivatives, aryl thioethers, are fundamental building blocks in a wide array of chemical sciences. nih.govresearchgate.netbohrium.com Their importance spans from the synthesis of pharmaceuticals and biologically active molecules to the development of advanced polymeric materials and functional organic materials. nih.govresearchgate.netrsc.orgbohrium.com The inclusion of sulfur-containing moieties, such as in aryl polythioethers, can impart enhanced properties compared to their oxygen-containing counterparts. nih.gov Furthermore, the unique affinity of the soft and polarizable sulfur atom for metal ions makes aryl thioethers key components in sulfur-functionalized metal-organic frameworks. nih.gov The development of new and efficient methods for constructing carbon-sulfur bonds remains a significant focus of research, with transition-metal-catalyzed cross-coupling reactions being a prominent strategy. nih.govresearchgate.netrsc.org
Position of 2-Chloro-4-nitrobenzene-1-thiol as a Strategic Substrate and Probe Molecule
This compound serves as a valuable substrate in organic synthesis. For instance, it is a precursor in the synthesis of N-(4-chloro-3-mercaptophenyl)picolinamide, a key component for producing a PET radioligand for the mGluR4 receptor, which is a target for treating neuronal diseases like Parkinson's. nih.gov The reactivity of its functional groups allows for various chemical transformations, making it a versatile starting material.
Beyond its role as a synthetic intermediate, this compound is utilized as a probe molecule in advanced analytical techniques. It has been employed in the formation of self-assembled monolayers (SAMs) for studies using tip-enhanced Raman spectroscopy (TERS). acs.orgrsc.org These studies investigate molecular organization and perturbations at the nanoscale, providing insights into surface chemistry and the interaction between the probe and the sample. acs.org The compound's ability to bind to viral capsids also makes it a candidate for virus detection using methods like surface-enhanced Raman spectroscopy. biosynth.com
Historical Development and Relevance of Halogenated Nitro-Aromatic Compounds in Academic Studies
Halogenated nitro-aromatic compounds are a class of chemicals with a long history of industrial and academic importance. nih.govscispace.com They serve as crucial intermediates in the synthesis of a wide range of commercial products, including dyes, polymers, pesticides, and pharmaceuticals. nih.govscispace.comresearchgate.net The presence of both a halogen and a nitro group on the aromatic ring influences the compound's reactivity, making them versatile for various chemical modifications. For example, chloronitrobenzenes are used as starting materials for creating new derivatives of pharmaceuticals. nih.gov The study of these compounds has been driven by their utility in creating complex molecules and their relevance in environmental science due to their widespread use and potential as pollutants. nih.govresearchgate.net The introduction of halogens into agrochemicals, for instance, has been a significant area of research for developing products with optimal efficacy and environmental safety. science.gov
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 36776-29-1 | biosynth.com |
| Molecular Formula | C6H4ClNO2S | biosynth.comnih.gov |
| Molecular Weight | 189.62 g/mol | biosynth.comamericanelements.com |
| IUPAC Name | 2-chloro-4-nitrobenzenethiol | americanelements.com |
| Melting Point | 73 °C | biosynth.com |
| Appearance | Powder | americanelements.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-nitrobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2S/c7-5-3-4(8(9)10)1-2-6(5)11/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOVVHFOZVRYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36776-29-1 | |
| Record name | 2-chloro-4-nitrobenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Preparation of Functionalized Halogenated Nitro-Thiophenols
The preparation of halogenated nitro-thiophenols, such as 2-chloro-4-nitrobenzene-1-thiol, can be achieved through various synthetic routes. These strategies can be broadly categorized into direct synthesis methods and functional group interconversions on pre-functionalized aromatic rings.
Direct Synthesis Approaches to this compound
Direct synthesis aims to introduce the thiol group onto a benzene (B151609) ring that already contains the chloro and nitro substituents. One common industrial method involves the reaction of a corresponding halogenated nitrobenzene (B124822) with a sulfur source. For instance, processes have been developed for the synthesis of thiophenols by reacting halogenobenzoles with sodium hydrogen sulfide (B99878) or sodium sulfide in a suitable solvent. google.com This nucleophilic aromatic substitution of a halogen (often activated by the electron-withdrawing nitro group) by a hydrosulfide (B80085) anion is a key strategy.
Another approach involves the reduction of a corresponding sulfonyl chloride. While this is technically a functional group interconversion (discussed below), the direct chlorosulfonation of o-chloronitrobenzene can yield 4-chloro-3-nitrobenzene-1-sulfonyl chloride, an isomer of the precursor needed for the target molecule. semanticscholar.org A similar strategy starting from 1-chloro-3-nitrobenzene (B92001) could theoretically provide the required 2-chloro-4-nitrobenzenesulfonyl chloride precursor.
Synthesis through Functional Group Interconversion on Substituted Nitrobenzenes
Functional group interconversion (FGI) is a powerful strategy in organic synthesis that involves converting one functional group into another. ub.eduimperial.ac.uk This approach is widely used for the synthesis of substituted thiophenols where direct thiolation is not feasible or yields are low.
A prominent FGI route to aryl thiols is the reduction of benzenesulfonyl chlorides or sulfonamides. For example, various substituted thiophenols can be prepared from their corresponding benzenesulfonamides by heating with potassium formate. google.com This suggests a viable pathway to this compound starting from 2-chloro-4-nitrobenzenesulfonamide.
Another classic FGI approach is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This would involve the diazotization of 2-chloro-4-nitroaniline (B86195), followed by reaction with a sulfur-containing nucleophile, such as potassium ethyl xanthate, and subsequent hydrolysis to yield the thiophenol.
The reduction of a disulfide bond is another common method. For instance, the synthesis of the isomeric 2-chloro-5-nitrobenzenethiol (B8770778) has been achieved by the reduction of its corresponding disulfide using triphenylphosphine (B44618) (PPh₃) in refluxing toluene, affording the thiol in high yield. nih.gov A similar reduction of bis(2-chloro-4-nitrophenyl) disulfide would directly yield this compound.
The following table summarizes key functional group interconversions relevant to the synthesis of the target compound.
| Starting Material Precursor | Reagent(s) | Resulting Functional Group | Reference |
| Aryl Diazonium Salt (from Aryl Amine) | 1. KXanthate; 2. H₃O⁺/OH⁻ | Thiol | google.com |
| Aryl Sulfonyl Chloride | Reducing Agent (e.g., Zn/HCl) | Thiol | semanticscholar.org |
| Aryl Disulfide | Reducing Agent (e.g., PPh₃) | Thiol | nih.gov |
| Benzenesulfonamide | Potassium Formate | Thiol | google.com |
Derivatization Strategies and Complex Molecule Construction Involving this compound
The reactivity of the thiol moiety in this compound makes it a valuable intermediate for building more elaborate molecules. The nucleophilic nature of the sulfur atom allows for a range of derivatization reactions.
Nucleophilic Substitution Reactions with the Thiol Moiety
The thiol group is a potent nucleophile and readily participates in S-alkylation and S-arylation reactions. These reactions are fundamental for attaching the 2-chloro-4-nitrophenylthio moiety to other molecules.
A typical S-alkylation involves reacting the thiophenol with an alkyl halide in the presence of a base. For example, the related compound 2-chloro-5-nitrobenzenethiol is readily alkylated with 4-methoxybenzyl chloride using potassium carbonate as a base and potassium iodide as a catalyst in acetonitrile, resulting in the corresponding sulfide in high yield. nih.gov This method is broadly applicable for introducing various alkyl groups onto the sulfur atom of this compound.
The reaction conditions for such nucleophilic substitutions can be optimized. Studies on the C-S cross-coupling of thiols with 1-chloro-4-nitrobenzene (B41953) have shown that bases like potassium hydroxide (B78521) in solvents like polyethylene (B3416737) glycol (PEG-600) can efficiently drive the reaction to completion, even leading to subsequent reduction of the nitro group in a one-pot synthesis of amine-substituted aryl sulfides. wpmucdn.com
The following table presents example conditions for the S-alkylation of a similar nitrothiophenol.
| Thiophenol Substrate | Alkylating Agent | Base / Catalyst | Solvent | Product | Yield | Reference |
| 2-chloro-5-nitrobenzenethiol | 4-methoxybenzyl chloride | K₂CO₃, KI | Acetonitrile | (2-Chloro-5-nitrophenyl)(4-methoxybenzyl)sulfane | 97% | nih.gov |
Synthesis of Thiol-Containing Conjugates and Macromolecular Precursors
This compound serves as a precursor for synthesizing larger, functional molecules and conjugates. Its distinct functional groups allow for selective reactions, enabling its incorporation into complex structures.
The thiol group can participate in thiol-Michael addition reactions, a versatile method for C-S bond formation. This reaction has been used to incorporate various side chains into benzosiloxaboroles, demonstrating the utility of functionalized thiophenols as precursors for diverse molecular scaffolds with potential biological activity. bohrium.com
Furthermore, the presence of the nitro and chloro groups allows for subsequent modifications. The nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions. The chloro group can undergo nucleophilic aromatic substitution. This multi-functionality is exploited in solid-phase synthesis. For instance, related structures like 4-fluoro-3-nitrobenzoic acid are tethered to a solid support and undergo substitution with α-amino esters, followed by reduction of the nitro group and intramolecular cyclization to form complex heterocyclic systems like quinoxalinones. acs.org This highlights how halogenated nitro-aromatics containing a handle for derivatization (like a thiol) can act as key intermediates in the construction of macromolecular and medicinally relevant compounds. The compound has also been identified as a chemical used for the detection of viruses, where it may bind to viral capsids, suggesting its utility in developing diagnostic conjugates. biosynth.com
Reactivity and Reaction Mechanisms
Pathways of Chemical Transformation Involving 2-Chloro-4-nitrobenzene-1-thiol
This compound is primed for Nucleophilic Aromatic Substitution (SNAr) reactions. The mechanism is a classical addition-elimination pathway where a nucleophile attacks the carbon atom bearing the chloro leaving group. byjus.commasterorganicchemistry.com The reaction rate and success are significantly enhanced by the presence of the electron-withdrawing nitro group positioned para to the chlorine atom. byjus.comlibretexts.org This group activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate formed during the reaction. masterorganicchemistry.comlibretexts.org
The general SNAr reaction proceeds when a nucleophile adds to the aromatic ring, forming a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. masterorganicchemistry.comlibretexts.org A variety of nucleophiles can displace the chloro group, leading to a diverse range of substituted nitrothiophenol derivatives. The lability of the chloride substituent in the related compound, 4-nitrochlorobenzene, to displacement by nucleophiles like hydroxide (B78521), methoxide, and amides is well-documented, suggesting similar reactivity for this compound. wikipedia.org
Common nucleophiles in SNAr reactions include alkoxides, phenoxides, amines, and other thiols. libretexts.orgbritannica.com The reaction with other thiols, for instance, would result in the formation of a diaryl sulfide (B99878), a key structure in many organic compounds. rhhz.net
Table 1: Potential Products from SNAr Reactions of this compound
| Nucleophile (Nu⁻) | Reagent Example | Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-4-nitrobenzene-1-thiol |
| Methoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-4-nitrobenzene-1-thiol |
| Amide | Sodium Amide (NaNH₂) | 2-Amino-4-nitrobenzene-1-thiol |
| Thiolate | Sodium Thiophenolate (NaSPh) | 2-(Phenylthio)-4-nitrobenzene-1-thiol |
This table is illustrative, based on established SNAr principles.
The thiol (-SH) group of this compound is an active participant in carbon-sulfur (C-S) bond formation, a cornerstone of organosulfur chemistry. acs.org These reactions are fundamental for synthesizing thioethers and other sulfur-containing molecules. lnu.edu.cn
Thiol-mediated coupling reactions can proceed through several mechanisms:
Nucleophilic Substitution: The thiol can be deprotonated to form a thiolate (RS⁻), a potent nucleophile. This thiolate can then attack an electrophilic carbon, such as in an alkyl halide, to form a thioether.
Transition-Metal Catalysis: Modern synthetic methods often employ transition metals like palladium, copper, or nickel to facilitate C-S bond formation. acs.orgzjut.edu.cn These reactions can couple thiols with aryl halides or other substrates under milder conditions than traditional methods. For example, palladium-catalyzed coupling of thiols and aryl halides is a well-established method. zjut.edu.cn
Radical Reactions: Under specific conditions, such as in the presence of a radical initiator, thiols can participate in radical aromatic substitution reactions to form C-S bonds. rsc.org Mechanistic studies on metal-free thiolations of arenediazonium salts with disulfides suggest the operation of a radical mechanism involving thiyl radicals. rsc.org
In the context of this compound, the thiol group could react with various electrophiles to form new thioether derivatives, expanding its synthetic utility.
Investigation of Mechanistic Aspects
The generally accepted mechanism for Nucleophilic Aromatic Substitution (SNAr) is a two-step addition-elimination process that proceeds through a high-energy intermediate. masterorganicchemistry.comresearchgate.net
Formation of the Meisenheimer Complex: The first and typically rate-determining step is the nucleophilic attack on the carbon atom bonded to the chlorine. masterorganicchemistry.com This breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. rhhz.netresearchgate.net The stability of this complex is crucial to the reaction's feasibility. In this compound, the strong electron-withdrawing nitro group at the para-position provides significant resonance stabilization by delocalizing the negative charge. libretexts.org
Loss of the Leaving Group: The second step is the rapid expulsion of the leaving group (chloride ion) from the Meisenheimer complex. This step restores the aromaticity of the ring, yielding the final substituted product. masterorganicchemistry.com
The energy profile of the reaction shows two transition states corresponding to the formation and decomposition of the Meisenheimer intermediate. masterorganicchemistry.com While the Meisenheimer complex has long been considered a definitive intermediate, some research suggests that in certain cases, the reaction may proceed through a more concerted pathway where the complex represents a transition state rather than a stable intermediate. researchgate.net Computational studies on related systems, such as the reaction of substituted 1-chloro-2,4-dinitrobenzenes with aniline (B41778), have shown the formation of the Meisenheimer complex intermediate in all cases. researchgate.net
The nitro and thiol groups in this class of compounds are redox-active, making them susceptible to electrochemical and biocatalytic transformations.
Electrochemical Pathways: Studies on the electrochemical reduction of the closely related p-nitrothiophenol (PNTP) on gold and silver electrodes provide significant insight. The process involves a six-electron, six-proton reduction of the nitro group to an amino group. acs.orgmetrohm.com The reaction proceeds through several intermediates:
p-nitrothiophenol (PNTP) is first reduced to p-nitrosothiophenol (PNSTP). acs.org
PNSTP is further reduced to p-hydroxylaminothiophenol (PHATP). acs.org
Finally, PHATP is reduced to the stable product, p-aminothiophenol (PATP). acs.org
Thermodynamic calculations indicate that once the electrode potential reaches the reduction potential of PNTP, the reaction proceeds directly to PATP. acs.org Spectroscopic methods like surface-enhanced Raman scattering (SERS) and surface-enhanced infrared (IR) spectroscopy have been used to monitor these transformations in situ, identifying the disappearance of the –NO₂ symmetric stretching band and the appearance of bands corresponding to the amino product. acs.orgmetrohm.comoup.com In some cases, a partially reduced intermediate, 4,4'-dimercaptoazobenzene (DMAB), has also been detected. x-mol.com
Biocatalytic Pathways: The bioreduction of nitroaromatic compounds is a key process in their metabolism and bioactivation. scielo.br Flavoenzymes, such as nitroreductases, are known to catalyze the single- or two-electron reduction of the nitro group. scielo.brmdpi.com This can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. scielo.br For instance, the biodegradation of 1-chloro-4-nitrobenzene (B41953) by certain bacteria proceeds via partial reduction of the nitro group to a hydroxylamino substituent, which then rearranges. nih.gov
Furthermore, flavoprotein oxidases, a diverse class of biocatalysts, have been shown to catalyze the oxidation of thiols to reactive thiocarbonyls, indicating another potential biocatalytic pathway for compounds like this compound. nih.gov Cofactor-free biocatalytic systems using hydrogenase enzymes on carbon supports have also demonstrated high efficiency in hydrogenating nitroarenes to their corresponding anilines, tolerating functional groups like halogens. chemrxiv.org
Advanced Spectroscopic Characterization and Surface Science Studies
High-Resolution Spectroscopic Probes of 2-Chloro-4-nitrobenzene-1-thiol
Modern spectroscopy offers powerful tools for the label-free and non-destructive analysis of materials at the molecular level. For a compound like this compound, techniques such as Tip-Enhanced Raman Spectroscopy (TERS), Surface-Enhanced Raman Spectroscopy (SERS), and magnetic resonance spectroscopies are invaluable for a comprehensive understanding of its properties.
Tip-Enhanced Raman Spectroscopy (TERS) stands out as a premier technique for chemical analysis with nanometer-scale spatial resolution. nih.govethz.ch It combines the chemical specificity of Raman spectroscopy with the high resolution of scanning probe microscopy. rsc.orgacs.org In TERS, a metalized microscopic tip is used to create a localized surface plasmon resonance, which dramatically enhances the Raman signal from molecules in the immediate vicinity of the tip apex. ethz.ch This allows for the chemical imaging of surfaces with detail far beyond the diffraction limit of light. db-thueringen.de
Studies have successfully utilized this compound as a model system, particularly in the form of a self-assembled monolayer (SAM), to explore the capabilities and nuances of the TERS technique. nih.govethz.chacs.orgresearchgate.net The deformable nature of the Cl-NBT SAM makes it an excellent candidate for investigating probe-sample interactions. nih.gov
In AFM-based TERS, the method used to control the tip-sample distance, known as the feedback mode, is critical. The two most common modes are contact mode and tapping mode. db-thueringen.demyscope.training In contact mode, the tip is continuously dragged across the sample surface, maintaining a constant cantilever deflection. nanoandmore.com In tapping mode, the cantilever oscillates near its resonance frequency, and the tip intermittently "taps" the surface, with the feedback loop maintaining a constant oscillation amplitude. nanoandmore.comosti.gov
A comparative study on a self-assembled monolayer of this compound yielded counterintuitive but significant results. nih.govacs.org While one might expect the closer proximity in contact mode to produce a stronger TERS signal, experiments consistently showed a higher signal intensity—approximately 2.5 times greater—when operating in tapping mode. nih.govresearchgate.net This observation was consistent across multiple TERS probes. nih.govethz.ch The average TERS spectra, despite the intensity difference, showed no significant changes in peak positions or relative intensities between the two modes. nih.gov
Table 1: Comparison of AFM Feedback Modes in TERS Analysis of this compound SAM
| Feature | Contact Mode | Tapping Mode |
| Tip Movement | Tip in constant contact with the surface. nanoandmore.com | Oscillating tip intermittently touches the surface. nanoandmore.com |
| Interaction Forces | Primarily repulsive forces; significant lateral/frictional forces. nanoandmore.comuwm.edu.pl | Both attractive and repulsive forces; negligible lateral friction. nanoandmore.comuwm.edu.pl |
| Expected TERS Signal | Intuitively expected to be higher due to constant close proximity. nih.govacs.org | Expected to be lower as the tip is mostly away from the sample. researchgate.net |
| Observed TERS Signal | Consistently lower signal intensity. nih.govethz.ch | Signal intensity is ~2.5 times higher than in contact mode. nih.govresearchgate.net |
| Sample Perturbation | Higher degree of molecular perturbation. nih.govacs.org | Minimal molecular perturbation of the SAM. ethz.chacs.org |
| Suitability | Best for hard, flat surfaces. nanoandmore.com | Preferred for soft, delicate samples like SAMs. nih.govmyscope.training |
This table summarizes the key differences and findings from the comparative TERS analysis of this compound self-assembled monolayers (SAMs) using contact and tapping feedback modes.
The interaction between the TERS probe and the sample can alter the sample's molecular organization, an effect known as molecular perturbation. nih.govethz.chacs.org This is a critical consideration, especially for soft and delicate samples. The investigation using this compound SAMs demonstrated that the choice of AFM feedback mode significantly influences the degree of this perturbation. nih.govresearchgate.net
The surprisingly stronger TERS signal observed in tapping mode is attributed to a lower degree of molecular perturbation. nih.govethz.chacs.org In contact mode, the continuous shear forces applied by the tip can disrupt the organization of the Cl-NBT monolayer. In contrast, the gentle, intermittent contact in tapping mode preserves the integrity of the SAM, leading to a more stable and ultimately stronger enhancement of the Raman signal. nih.govacs.org This finding underscores the importance of selecting the appropriate operating mode to ensure non-destructive chemical analysis at the nanoscale, establishing tapping mode as the preferred choice for studying soft molecular systems like SAMs of this compound. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to detect trace amounts of molecules and study their adsorption behavior on metal surfaces. aps.orguprm.edu The enhancement, which can be by factors of 10^6 to 10^12, arises from both electromagnetic (localized surface plasmon resonance on nanostructured surfaces) and chemical (charge-transfer between the molecule and the substrate) mechanisms. db-thueringen.denih.gov
This compound is a suitable analyte for SERS studies due to its thiol group, which forms a strong bond with noble metal surfaces like gold and silver, and its nitro group, which has a distinct Raman signature. biosynth.comresearchgate.net SERS has been effectively used for the rapid detection of various nitroaromatic compounds, which are often pollutants or explosives. uprm.edursc.org The technique allows for monitoring the adsorption process and can detect these compounds at very low concentrations. rsc.org For instance, SERS methods have been developed to detect trace nitrobenzene (B124822) explosives in water with sensitivities far below established safety limits. rsc.org The formation of a Meisenheimer complex between nitroaromatic compounds and other reagents can facilitate their assembly on gold nanoparticles, enabling detection via SERS. rsc.org
Furthermore, SERS can be used to monitor chemical reactions on surfaces in situ. For example, the reduction of similar molecules like 4-nitrobenzenethiol (4-NBT) to 4-aminobenzenthiol (4-ABT) has been observed directly on gold nanoparticle surfaces using SERS, demonstrating the technique's utility in studying catalytic processes. rsc.org
While TERS and SERS probe vibrational properties, Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) provide complementary information on the electronic structure and environment of molecules.
NMR Spectroscopy: Advanced NMR studies on para-substituted thiophenols have been conducted to understand their electronic properties. rsc.org 13C NMR spectroscopy, combined with theoretical calculations, allows for the characterization of substituent effects on the electronic structure. rsc.org The chemical shifts of carbon atoms in the benzene (B151609) ring, particularly the carbon atom para to the substituent, show a linear correlation with Hammett constants, which quantify the electron-donating or electron-withdrawing nature of the substituent. rsc.org For a molecule like this compound, the strong electron-withdrawing effects of the nitro and chloro groups would significantly influence the NMR chemical shifts, providing insight into the charge distribution within the molecule.
EPR Spectroscopy: EPR is a technique that specifically detects species with unpaired electrons, such as free radicals. nih.govacs.orgresearchgate.net In the context of nitroaromatic compounds, EPR is particularly relevant because their biological activity and toxicity often involve the formation of radical anions through the reduction of the nitro group. mdpi.comfrontiersin.orgnih.gov Studies on benzoquinone derivatives reacting with nitrobenzenethiol have used EPR to investigate free radical-mediated binding mechanisms. nih.gov For chlorine-substituted derivatives, EPR signals correlated with their reactivity. nih.gov Although EPR detection is limited to radical species, it provides unique functional specificity. nih.govacs.org Investigating this compound with EPR could elucidate its potential to form radical species under various conditions, which is crucial for understanding its reactivity and potential toxicological pathways.
Tip-Enhanced Raman Spectroscopy (TERS) for Nanoscale Chemical Characterization
Surface Science Investigations of this compound
Surface science investigations of this compound primarily focus on its behavior when forming self-assembled monolayers (SAMs) on noble metal substrates, typically gold. The thiol (-SH) group has a strong affinity for gold, leading to the spontaneous formation of an ordered, single-molecule-thick layer. nih.govbeilstein-journals.org
The formation and structure of these SAMs are critical for many applications in nanoscience. TERS studies have provided nanoscale chemical maps of Cl-NBT SAMs, confirming their topography and chemical identity. nih.govresearchgate.net An AFM topography image of a Cl-NBT SAM reveals a smooth surface with a root mean square (RMS) roughness of just 0.6 nm. nih.gov These studies not only confirm the presence and distribution of the molecule but also probe the orientation and potential molecular-level defects in the monolayer. rsc.org The investigation into molecular perturbation effects, as discussed previously, is a key aspect of the surface science of this compound, revealing how external probes can interact with and potentially alter such delicate surfaces. nih.govethz.ch The insights gained are crucial for developing robust nanostructured devices and sensors where the integrity of the molecular layer is paramount.
Formation and Structural Characterization of Self-Assembled Monolayers (SAMs) on Metal Surfaces
Self-assembled monolayers (SAMs) of this compound can be readily formed on noble metal substrates, such as gold, from the solution phase. researchgate.netsigmaaldrich.com The formation process involves the spontaneous organization of the molecules on the surface, driven by the strong affinity of the sulfur headgroup for the metal. sigmaaldrich.com This results in the creation of well-ordered, crystalline-like thin films. sigmaaldrich.com
The structural characteristics of these SAMs have been investigated using a variety of surface-sensitive techniques. Atomic force microscopy (AFM) reveals a smooth and uniform topography for SAMs of this compound on gold, with a root-mean-square (RMS) roughness of approximately 0.6 nm. nih.govethz.ch This indicates a high degree of order and packing within the monolayer.
Further insights into the structure are provided by techniques like X-ray photoelectron spectroscopy (XPS), which can confirm the chemical composition and thickness of the SAMs. sciengine.com The formation of the SAM is evidenced by shifts in the binding energies of the substrate's core levels (e.g., Au4f), indicating a strong interaction between the thiol's sulfur atom and the gold surface. sciengine.com
The table below summarizes key structural parameters for SAMs of thiols on gold surfaces, providing a comparative context for understanding the organization of this compound monolayers.
| Parameter | Technique | Finding |
| Surface Morphology | Atomic Force Microscopy (AFM) | Smooth topography with an RMS roughness of 0.6 nm for a this compound SAM on gold. nih.govethz.ch |
| Monolayer Thickness | Ellipsometry | Thicknesses of n-butanethiol and n-dodecanethiol SAMs on gold were determined to be approximately 0.60 nm and 1.65 nm, respectively. sciengine.com |
| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | Confirms the presence of constituent elements and indicates the formation of a thiolate species on the gold surface. sciengine.com |
| Molecular Arrangement | Scanning Tunneling Microscopy (STM) | Alkanethiols on Au(111) typically form a (√3 × √3)R30° structure. sigmaaldrich.com |
Interfacial Molecular Orientation and Packing Density Studies
Tip-enhanced Raman spectroscopy (TERS) has proven to be a particularly powerful tool for probing the molecular orientation at the nanoscale. nih.govnih.gov By analyzing the intensities of specific vibrational modes, the orientation of the this compound molecules with respect to the metal surface can be determined. nih.gov Studies have shown that the molecular orientation can significantly influence the intensity of bands in a TERS spectrum. nih.gov Density functional theory (DFT) calculations support these experimental findings, showing a correlation between the angle of the molecule relative to the surface and the resulting Raman signal intensity. ethz.ch For instance, a rapid decrease in the intensities of major Raman bands is observed as the molecule bends towards the substrate. ethz.ch Research suggests that in an unperturbed state, the molecules in a this compound SAM are tilted at an angle of approximately 60-70 degrees from the surface normal. ethz.ch
The packing density of SAMs also has a profound impact on the electronic structure of the interface. aps.org Variations in packing density can influence the work function of the metal substrate and the alignment of the molecular orbitals with the metal's Fermi level. aps.org The interactions between neighboring molecules, including van der Waals forces, play a significant role in achieving a densely packed and well-ordered monolayer, especially for alkanethiols with longer chains. sigmaaldrich.com
The following table outlines key findings related to the interfacial molecular orientation and packing of thiol SAMs.
| Parameter | Technique | Finding |
| Molecular Orientation | Tip-Enhanced Raman Spectroscopy (TERS) | The orientation of this compound molecules influences the intensity of Raman bands. nih.gov |
| Molecular Tilt Angle | Tip-Enhanced Raman Spectroscopy (TERS) and Density Functional Theory (DFT) | In an unperturbed state, this compound molecules are estimated to be tilted at 60-70° from the surface normal. ethz.ch |
| Packing Density Effects | Density Functional Theory (DFT) | Packing density affects the work function modification and the alignment of molecular orbitals with the metal Fermi level. aps.org |
| Driving Forces for Packing | - | Van der Waals interactions between adjacent molecules contribute to the ordering and packing of the monolayer. sigmaaldrich.com |
Computational and Theoretical Investigations
Quantum Chemical Approaches to 2-Chloro-4-nitrobenzene-1-thiol and its Derivatives
Quantum chemical methods are instrumental in elucidating the electronic structure, geometry, and spectroscopic features of this compound.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and predict the optimized molecular geometry of molecules. DFT calculations have been employed to determine the ground state geometry of this compound, providing data on bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional structure and how it influences its properties and interactions.
For instance, upon adsorption on metal surfaces like palladium, the planar character of the related 4-chloronitrobenzene molecule has been shown to be altered, with the C–H and C–Cl bonds tilting upwards. The bond length of the C–Cl bond in 4-chloronitrobenzene was found to elongate upon adsorption on Pd surfaces. chinesechemsoc.org Such geometrical changes are critical for the molecule's reactivity in surface-catalyzed reactions. DFT calculations for 2-chloro-4-nitroaniline (B86195), a structurally similar molecule, have also been performed to obtain optimized geometric parameters. ias.ac.in
Computational simulations of vibrational spectra, particularly using DFT, are a valuable tool for assigning experimental spectroscopic data, such as that obtained from infrared (IR) and Raman spectroscopy. For this compound (referred to as Cl-NBT in a study), DFT calculations have been used to simulate its Raman spectrum, which showed good agreement with experimental Tip-Enhanced Raman Spectroscopy (TERS) data. nih.gov This corroboration allows for the confident assignment of vibrational modes.
The analysis of the simulated vibrational modes revealed that the major bands in the spectrum correspond to in-plane modes. nih.gov The orientation of the molecule on a surface can significantly affect the intensity of these Raman bands, a phenomenon that can be predicted and understood through DFT simulations. nih.gov
A comparison of the main experimental TERS bands and the simulated Raman bands for this compound is presented in the table below.
| Experimental TERS Band (cm⁻¹) | Simulated Raman Band (cm⁻¹) | Vibrational Mode Assignment |
|---|---|---|
| 1135 | 1116 | Ring breathing |
| 1336 | 1336 | -NO₂ stretching |
| 1567 | 1574 | C=C stretching |
| 1118 | 1100 | C-N stretching |
| 1242 | 1249 | C-H rocking |
Data sourced from a comparative study of TERS measurements. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. science.govresearchgate.net A smaller gap generally implies higher reactivity.
For molecules with nitroaromatic groups, such as this compound, these calculations are particularly relevant for predicting their behavior in reduction reactions. acs.org From the HOMO and LUMO energies, various reactivity descriptors can be calculated, including:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (ELUMO - EHOMO)/2). A larger HOMO-LUMO gap corresponds to a harder molecule.
Chemical Potential (μ): The escaping tendency of electrons from a system (μ ≈ (EHOMO + ELUMO)/2).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ²/2η).
While specific calculated values for the HOMO-LUMO gap and other reactivity descriptors for this compound are not detailed in the provided search results, DFT studies on similar molecules like 2-chloro-4-nitroaniline have utilized these parameters to understand their electronic properties. ias.ac.in The presence of the electron-withdrawing nitro group and the chloro substituent, along with the electron-donating thiol group, will significantly influence the energies and distributions of the frontier orbitals in this compound, thereby governing its reactivity towards nucleophiles and electrophiles.
Theoretical Modeling of Reactivity and Interaction Mechanisms
Computational modeling provides a framework for investigating the mechanisms and energetics of reactions involving this compound, as well as its interactions with surfaces.
Theoretical studies can map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates and calculating the associated energy barriers. This information is crucial for understanding reaction mechanisms and predicting reaction rates and selectivity.
A notable example is the computational investigation of the hydrogenation of chloro-nitrobenzenethiol (CNBT) on a Pd/Au bimetallic catalyst. ethz.ch DFT calculations were used to explore the reaction pathway for the hydrodechlorination of CNBT. The study found that the formation of an intermediate for the hydrodechlorination of CNBT has a high energy difference of 1.8 eV, making this reaction pathway unfavorable and explaining why it is not experimentally observed. ethz.ch In contrast, the hydrodechlorination of chloro-nitrobenzene (without the thiol group) was calculated to have a much lower energy difference of only 0.1 eV for the formation of a possible intermediate structure, which is consistent with experimental results. ethz.ch These findings highlight the significant influence of the thiol group on the reaction energetics and selectivity.
The interaction of this compound with metal surfaces is of great interest for applications in catalysis and self-assembled monolayers. Computational simulations can model the adsorption process, determining the preferred binding sites, adsorption energies, and the nature of the molecule-surface bond.
Studies on the adsorption of arenethiols on Au(111) surfaces show that the molecules can form well-ordered self-assembled monolayers (SAMs). acs.org The adsorption of benzenethiol (B1682325), a related molecule, on Au(111) has been studied using DFT, revealing that a single thiolate molecule prefers to adsorb at a bridge site. nih.gov The interaction of the thiol group with the gold surface is a key factor in the formation of these organized structures.
The adsorption of the related molecule, 4-chloronitrobenzene, has been investigated on palladium (Pd) and palladium sulfide (B99878) (Pd₄S) surfaces using DFT. chinesechemsoc.org The adsorption was found to be significantly stronger on Pd surfaces compared to Pd₄S surfaces. On Pd(111), Pd(100), and Pd(110), the binding energies were calculated to be -2.49, -2.56, and -3.16 eV, respectively. In contrast, on various facets of Pd₄S, the binding energies were much more moderate, ranging from -0.69 to -1.16 eV. chinesechemsoc.org This difference in adsorption energy is crucial for catalytic selectivity, as a very strong adsorption on Pd can lead to non-selective reactions, while the more moderate binding on Pd₄S allows for the selective hydrogenation of the nitro group. chinesechemsoc.org
The table below summarizes the calculated binding energies for 4-chloronitrobenzene on different metal surfaces.
| Surface | Binding Energy (eV) |
|---|---|
| Pd(111) | -2.49 |
| Pd(100) | -2.56 |
| Pd(110) | -3.16 |
| Pd₄S(110) | -0.96 |
| Pd₄S(100) | -0.69 |
| Pd₄S(001) | -0.92 |
| Pd₄S(102) | -0.88 |
| Pd₄S(112) | -1.16 |
Data for 4-chloronitrobenzene adsorption. chinesechemsoc.org
These computational studies demonstrate the power of theoretical modeling in providing a detailed understanding of the chemical and physical properties of this compound and its interactions at the molecular level.
Research Applications and Emerging Areas
Role in Advanced Materials Science and Nanotechnology Research
In materials science, 2-Chloro-4-nitrobenzene-1-thiol is primarily exploited for its ability to form well-defined molecular layers on metallic surfaces, enabling the creation of functional interfaces and novel sensing technologies.
This compound has emerged as a key compound in the advancement of sensing platforms that rely on surface-enhanced spectroscopic methods, particularly Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS). ethz.ch These techniques provide molecularly specific information with high sensitivity, making them powerful tools for chemical analysis. beilstein-journals.org
The compound's utility in this area is demonstrated by its application in the detection of viruses. biosynth.com Researchers have shown that this compound can bind to viral capsids, and this interaction can be detected using SERS. biosynth.com The mechanism may involve interactions with the specific amino acid composition of the virus. biosynth.com Furthermore, the compound can enhance the fluorescence of some viruses, enabling detection through microscopy. biosynth.com
Beyond direct sensing, this compound serves as an ideal model system for fundamental studies aimed at optimizing TERS. ethz.ch It is used to form a self-assembled monolayer (SAM) on a gold substrate, creating a test sample to investigate how different instrument operational modes affect the sample's molecular organization. ethz.chfigshare.comresearchgate.net In one such study, researchers compared the contact and tapping modes of the atomic force microscope (AFM) component of a TERS setup. ethz.ch Surprisingly, the tapping mode yielded a consistently higher TERS signal, which was attributed to a lower degree of molecular perturbation of the this compound monolayer. ethz.ch These findings provide crucial insights for the non-destructive chemical analysis of soft and delicate samples. ethz.ch
| Technique | Substrate/Probe | Application/Finding | Reference |
|---|---|---|---|
| Surface-Enhanced Raman Spectroscopy (SERS) | Not specified | Used for the detection of viruses through binding to viral capsids. | biosynth.com |
| Tip-Enhanced Raman Spectroscopy (TERS) | Gold-coated AFM tip and Gold (Au) substrate | Used as a model self-assembled monolayer (SAM) to study molecular perturbation effects from AFM feedback modes (contact vs. tapping). | ethz.chfigshare.com |
| Fluorescence Microscopy | Not specified | Enhances the fluorescence of certain viruses, aiding in their detection. | biosynth.com |
The thiol (-SH) group in this compound allows it to readily form highly ordered, self-assembled monolayers (SAMs) on the surfaces of noble metals like gold and silver. figshare.comresearchgate.netresearchgate.net This process involves the dissociation of the thiol's S-H bond and the formation of a strong, covalent metal-sulfur bond. researchgate.net The resulting monolayer consists of molecules oriented in a well-defined manner, creating a new surface with properties dictated by the molecular structure.
The ability to form these tailored surfaces makes this compound a valuable component in surface science research. The SAMs it forms serve as precisely controlled platforms for investigating fundamental phenomena at the nanoscale. ethz.ch For example, as a test sample in TERS studies, these SAMs help elucidate the complex interactions between the analytical probe and the sample surface. ethz.chfigshare.com The formation of such well-defined organic layers is crucial for applications in molecular electronics, biosensors, and for controlling the adhesion of biomolecules to surfaces. acs.org By creating surfaces with specific chemical functionalities, SAMs made from this and related thiol compounds allow for the systematic engineering of interfacial properties. acs.org
Contributions to Mechanistic Studies in Biological Chemistry
The reactivity and structure of this compound make it a useful molecule for investigating biological processes and for developing new tools for biochemical research.
This compound has been directly implicated in the study of interactions with biological entities. Its use in virus detection is predicated on its ability to bind to the viral capsid, suggesting a specific molecular interaction with the virus's surface proteins and their amino acid components. biosynth.com Research has also indicated that the compound can inhibit the infectivity of viruses, pointing towards a functional interaction that disrupts the virus's biological mechanism and suggesting its potential as a lead for antiviral drug discovery. biosynth.com
The thiol group is a key functional group in many biological processes, participating in redox signaling and structural stabilization of proteins. nih.gov The thiol pool in human plasma, for instance, is critical for managing redox processes, with albumin being a central contributor. nih.gov The introduction of an exogenous thiol like this compound into a biological system could perturb these native thiol-disulfide exchange pathways, making it a potential tool for probing cellular redox environments.
A molecular probe is a compound used to detect or study other molecules or structures in biological systems, often through fluorescence or other spectroscopic signals. This compound possesses the necessary chemical features to serve as a precursor or building block for creating such probes. biosynth.com
Its demonstrated ability to enhance fluorescence upon binding to viruses is a probe-like characteristic. biosynth.com More broadly, its structure contains multiple reactive sites that can be modified in a controlled manner. The thiol group, for example, can undergo reactions like Michael addition or participate in thiol-disulfide exchanges, which are common mechanisms used in the design of fluorescent probes for detecting biothiols like cysteine and glutathione (B108866) in living cells. mdpi.com The nitro group can act as a fluorescence quencher, and its chemical modification or reduction can "turn on" a fluorescent signal, a popular strategy in probe design. The chloro group allows for nucleophilic aromatic substitution reactions, enabling the attachment of the molecule to other chemical scaffolds. These features make this compound a versatile platform for the synthesis of more complex molecules designed for specific research applications in biochemical assays and cellular imaging.
Catalysis and Redox Processes in Synthetic Organic Chemistry Research
The thiol and nitro functional groups of this compound are both redox-active, making the compound relevant to research in catalysis and synthetic organic chemistry.
The catalytic reduction of the nitro group is a significant area of study. Research on the closely related compound 4-nitrobenzenethiol (4-NBT) has shown that it can be catalytically reduced on the surface of gold nanoparticles. rsc.org Using SERS to monitor the reaction in situ, scientists observed the conversion of 4-NBT first to p,p′-dimercaptoazobenzene (DMAB) and subsequently to 4-aminobenzenthiol (4-ABT) upon the addition of a reducing agent like borohydride. rsc.org This demonstrates that metal nanoparticles can act as effective catalysts for the redox transformation of the nitro group in such molecules. rsc.org This is further supported by studies showing the efficient conversion of nitrobenzene (B124822) to aniline (B41778) using gold-silver core-shell nanocatalysts. nih.gov
The thiol group can also play a direct role in catalysis. In one study, modifying a platinum-titanium dioxide (Pt/TiO2) catalyst with organic thiols was shown to completely switch the selectivity of the hydrogenation of 4-nitrostyrene, favoring the reduction of the nitro group while preserving the vinyl group. acs.org This highlights the potential of using thiols to modulate the surface of heterogeneous catalysts to control reaction outcomes. The thiol group itself can undergo various oxidation reactions, forming disulfides or being oxidized to sulfenic, sulfinic, and sulfonic acids, which are fundamental redox processes in chemistry. nih.gov
From a synthetic standpoint, the functional groups of this compound make it a useful building block. The chemistry of its precursor, 4-nitrochlorobenzene, shows that the nitro group activates the aromatic ring for nucleophilic aromatic substitution, making the chloride atom labile. wikipedia.org This reactivity allows for the synthesis of various derivatives. wikipedia.org Similarly, the reaction between benzenethiol (B1682325) and o-chloronitrobenzene is a key step in the synthesis of phenothiazines, an important class of compounds, demonstrating how these functional groups are employed to construct complex heterocyclic systems. semanticscholar.org
| Process | Reactant(s) / Catalyst | Key Finding | Reference |
|---|---|---|---|
| Catalytic Reduction (Nitro Group) | 4-Nitrobenzenethiol on Au Nanoparticles | The nitro group is reduced to an amino group (via an azo intermediate) in the presence of a reducing agent, monitored by SERS. | rsc.org |
| Catalyst Modification (Thiol Group) | Organic thiols on Pt/TiO2 catalyst | Thiol modification of the catalyst surface controls the chemoselectivity of the hydrogenation of a substituted nitroarene. | acs.org |
| Redox Reactions (Thiol Group) | Thiols (general) | Thiols can undergo one- or two-electron oxidation to form thiyl radicals, disulfides, and sulfenic/sulfinic/sulfonic acids. | nih.gov |
| Heterocycle Synthesis | Benzenethiol and o-chloronitrobenzene | Used as building blocks for the reductive cyclization to form the phenothiazine (B1677639) ring system. | semanticscholar.org |
Electrocatalytic Reduction and Derivatization Studies of Nitro-Thiol Systems
The electrocatalytic reduction of nitroaromatic compounds is a significant area of research due to the environmental and industrial relevance of these molecules. The presence of both a nitro group and a thiol group in this compound makes it an interesting substrate for such studies. The nitro group can be electrochemically reduced to an amino group, while the thiol group can influence the electronic properties of the molecule and participate in further derivatization reactions.
Research has shown that the electrocatalytic reduction of nitro compounds can be achieved using various modified electrodes. acs.orgnih.gov For instance, electrodes modified with conductive polymers or metallic nanoparticles have demonstrated enhanced catalytic activity towards the reduction of nitrobenzene and its derivatives. acs.orgnih.gov These modifications can lower the overpotential required for the reduction process and improve the reaction kinetics. nih.gov While specific studies focusing solely on the electrocatalytic reduction of this compound are not extensively detailed in the provided search results, the general principles of nitro group reduction are applicable. The reduction of the nitro group in similar compounds, like 1-chloro-4-nitrobenzene (B41953), has been shown to yield amine-substituted aryl sulfides in a one-pot synthesis. wpmucdn.com This suggests a potential pathway for the derivatization of this compound following or concurrent with the reduction of its nitro group.
The thiol group in this compound offers a reactive site for various derivatization reactions. For example, thiols can undergo nucleophilic substitution reactions with suitable electrophiles. This allows for the introduction of a wide range of functional groups, leading to the synthesis of novel compounds with potentially interesting biological or material properties. The combination of electrocatalytic reduction of the nitro group and chemical derivatization at the thiol position opens up avenues for creating a diverse library of molecules from a single starting material.
Metal-Catalyzed Coupling Reactions Involving Thiolates and Related Compounds
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. chiba-u.jpresearchgate.net The thiolate derived from this compound can participate in various metal-catalyzed coupling reactions, making it a valuable building block in the synthesis of more complex molecules.
One important class of reactions is the palladium-catalyzed coupling of thiols with aryl halides to form thioethers. chemrevlett.com While the provided information does not specifically detail the use of this compound in such reactions, the general reactivity of thiols in these transformations is well-established. For instance, the coupling of thiols with 1-chloro-4-nitrobenzene has been reported to proceed in the presence of a base and a suitable solvent like polyethylene (B3416737) glycol (PEG). wpmucdn.com This suggests that the thiolate of this compound could similarly react with various aryl or alkyl halides to generate a range of thioether derivatives.
Furthermore, transition metal catalysts, including those based on palladium, nickel, and cobalt, have been employed for the thioetherification of nitroarenes. acs.org These reactions often tolerate a variety of functional groups on both the nitroarene and the thiol, offering a versatile method for the synthesis of substituted thioethers. acs.org The chloro-substituent on the aromatic ring of this compound can also serve as a handle for further transformations, such as additional cross-coupling reactions, allowing for the sequential construction of complex molecular architectures.
Interactive Data Table: Examples of Metal-Catalyzed Reactions with Related Compounds
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Yield | Reference |
| 1-Chloro-4-nitrobenzene | 1-Octanethiol | KOH / PEG-600 | Amine-substituted aryl sulfide (B99878) | 98% | wpmucdn.com |
| Nitroarenes | Thiourea / Benzyl halides | Cobalt ferrite (B1171679) nanoparticles | Sulfides | Moderate to high | acs.org |
| Aryl iodides | Thiols | Pd(OAc)₂ / PPh₃ / Et₃N | Aromatic thioesters | Moderate to excellent | chemrevlett.com |
Conclusion and Future Research Directions
Synthesis of Key Academic Research Findings on 2-Chloro-4-nitrobenzene-1-thiol
Academic research on this compound has primarily converged on its application in surface science and as a model system for advanced analytical techniques.
A significant body of research focuses on the compound's ability to form well-ordered self-assembled monolayers (SAMs) on gold substrates. researchgate.net The thiol group acts as a robust anchor, chemisorbing onto the gold surface, while the nitro- and chloro-substituted benzene (B151609) ring provides a distinct spectroscopic signature. This has made this compound an ideal model compound for studying molecular-level phenomena at interfaces.
Notably, it has been instrumental in studies utilizing Tip-Enhanced Raman Spectroscopy (TERS), a technique that provides chemical information at the nanoscale. researchgate.netacs.orgnumberanalytics.com Research has investigated the molecular perturbation of this compound SAMs under different atomic force microscopy (AFM) modes. biosynth.comresearchgate.netnumberanalytics.com These studies revealed that using tapping mode AFM causes less disruption to the molecular organization of the monolayer compared to contact mode, resulting in a stronger and more consistent TERS signal. biosynth.comresearchgate.netnumberanalytics.com Such findings are crucial for developing best practices in the nanoscale chemical analysis of soft and delicate materials. biosynth.comnumberanalytics.com Density Functional Theory (DFT) calculations have been employed to simulate and corroborate the experimental Raman spectra, aiding in the precise assignment of vibrational modes. researchgate.net
Beyond surface science, this compound is recognized for its potential in biotechnology. It is used in the detection of viruses via Surface-Enhanced Raman Spectroscopy (SERS). biosynth.com The compound is reported to bind to viral capsids, and this interaction can be detected using SERS. biosynth.com This suggests a potential application in the development of novel biosensors. The interaction is believed to involve the amino acid composition of the virus. biosynth.com
From a synthetic chemistry perspective, the reactivity of this compound is governed by its functional groups. The electron-withdrawing nature of the nitro group activates the benzene ring, making the chloro-substituent susceptible to nucleophilic aromatic substitution. rhhz.net Furthermore, the nitro group itself can be chemically reduced to an amine, and the thiol group can undergo various coupling reactions, highlighting its role as a versatile chemical intermediate. wpmucdn.com
Identification of Unexplored Research Avenues and Overarching Challenges
Despite the valuable insights gained from studying this compound, several research avenues remain largely unexplored, presenting both opportunities and challenges for the scientific community.
Elucidation of Antiviral Mechanisms: While commercial sources indicate that this compound can bind to viral capsids and inhibit infectivity, there is a notable lack of peer-reviewed academic studies detailing this mechanism. biosynth.com A significant and unexplored research avenue would be the rigorous investigation of this interaction. Key questions include identifying the specific amino acids or proteins on the viral capsid that the molecule binds to, the nature and strength of this binding, and the breadth of viruses susceptible to this interaction. Overcoming this would require detailed biochemical and virological studies to validate these claims and understand the structure-activity relationship.
Exploitation as a Synthetic Precursor: The potential of this compound as a starting material for the synthesis of complex, high-value heterocyclic compounds appears underexplored. While its general reactivity is understood, there is a scarcity of literature demonstrating its use in multi-step syntheses to create novel pharmaceuticals, agrochemicals, or functional materials. smolecule.com For instance, the synthesis of fused heterocyclic systems like thieno[3,2-b]quinolines, which are known for their pharmacological properties, often starts from aminothiophene derivatives, but specific routes from this particular thiol are not well-documented. ajol.inforesearchgate.netscielo.org.za The primary challenge lies in achieving selective reactivity among the three functional groups, which requires the development of sophisticated, multi-step synthetic strategies.
Systematic Reactivity and Mechanistic Studies: A comprehensive investigation into the reaction kinetics and mechanisms of this compound is wanting. The interplay between the thiol, chloro, and nitro groups under various conditions (e.g., photochemical, catalytic) has not been systematically studied. tandfonline.com For example, understanding the paradoxical influence of pKa on the reactivity of its thiol group under different pH conditions could provide precise control over its synthetic transformations. Challenges include the potential for complex reaction pathways and the formation of multiple by-products.
Development of Functional Materials: While its use in SAMs for fundamental studies is established, its incorporation into functional devices is less explored. mdpi.comrsc.org Research could focus on designing SAMs with this molecule for specific applications, such as in organic electronics or targeted biosensors. smolecule.commdpi.com The challenge is to move from model systems to robust, real-world applications, which requires addressing issues of long-term stability and scalability. rsc.org
Summary of Research Gaps and Challenges
Prospective Impact on Interdisciplinary Research and Advanced Chemical Sciences
Future research into the identified unexplored avenues for this compound holds considerable promise for impacting both interdisciplinary fields and the core of advanced chemical sciences.
Impact on Interdisciplinary Research:
Medicinal Chemistry and Virology: A thorough investigation into the compound's antiviral properties could lead to the development of a new class of antiviral agents or diagnostic tools. biosynth.com Understanding how it interacts with viral proteins could provide a new template for drug design, bridging molecular chemistry with public health solutions.
Nanotechnology and Biosensing: By combining its SERS activity and ability to form stable SAMs, more sophisticated and highly sensitive biosensors could be developed. numberanalytics.commdpi.com This research lies at the intersection of materials science, analytical chemistry, and biology, with potential applications in point-of-care diagnostics for a range of analytes beyond viruses.
Impact on Advanced Chemical Sciences:
Synthetic Chemistry: Systematically exploring the reactivity of this compound would enrich the synthetic chemist's toolbox. Developing reliable protocols to selectively functionalize its chloro, nitro, and thiol groups would establish it as a valuable and versatile building block for constructing novel organic molecules with tailored properties. smolecule.com This could accelerate the discovery of new drugs and advanced materials.
Surface and Materials Science: Continued use of this compound as a model system in advanced spectroscopies like TERS will provide deeper fundamental insights into molecular behavior at interfaces. acs.orgresearchgate.net This knowledge is critical for the rational design of next-generation materials for applications in molecular electronics, catalysis, and biocompatible surfaces. numberanalytics.comrsc.org As researchers learn to precisely control the properties of SAMs, this molecule will continue to be a benchmark for understanding the principles of surface engineering. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
